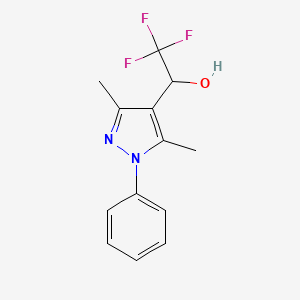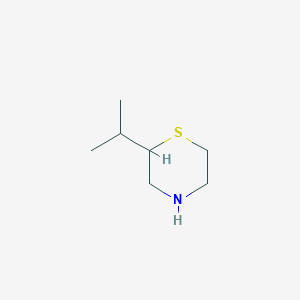![molecular formula C9H10N2O3 B1374503 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid CAS No. 1313855-79-6](/img/structure/B1374503.png)
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid
概要
説明
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminocarbonylamino group at the 3-position and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with an appropriate aminocarbonylating agent. One common method is the reaction of 2-methylbenzoic acid with urea under acidic conditions, which facilitates the formation of the aminocarbonylamino group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminocarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the aminocarbonyl group under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[(Aminocarbonyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
2-Methylbenzoic acid: Lacks the aminocarbonylamino group, making it less reactive in certain chemical reactions.
3-Aminobenzoic acid: Contains an amino group instead of an aminocarbonylamino group, leading to different reactivity and applications.
3-(Carbamoylamino)benzoic acid: Similar structure but with different substituents, affecting its chemical properties and uses.
Uniqueness
3-[(Aminocarbonyl)amino]-2-methylbenzoic acid is unique due to the presence of both a methyl group and an aminocarbonylamino group on the benzoic acid core.
特性
IUPAC Name |
3-(carbamoylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5-6(8(12)13)3-2-4-7(5)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSYDVZYNZQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


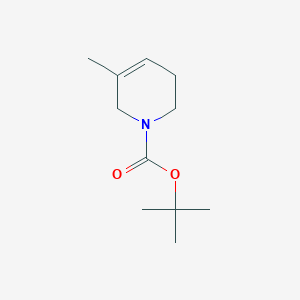
![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)

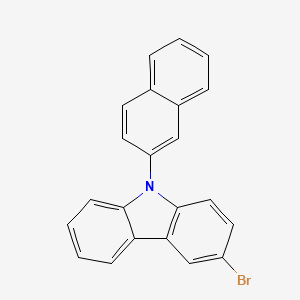

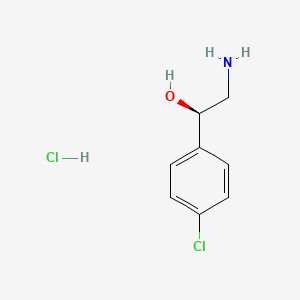

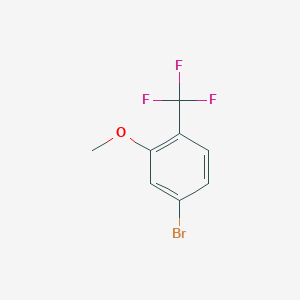

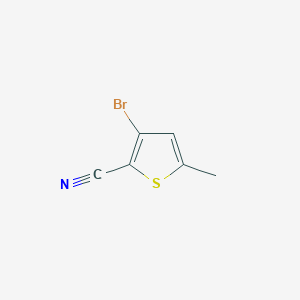

![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)
